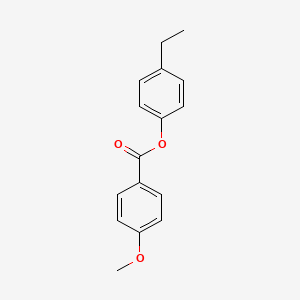

4-Ethylphenyl 4-methoxybenzoate

CAS No.: 7465-91-0

Cat. No.: VC3882738

Molecular Formula: C16H16O3

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7465-91-0 |

|---|---|

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.3 g/mol |

| IUPAC Name | (4-ethylphenyl) 4-methoxybenzoate |

| Standard InChI | InChI=1S/C16H16O3/c1-3-12-4-8-15(9-5-12)19-16(17)13-6-10-14(18-2)11-7-13/h4-11H,3H2,1-2H3 |

| Standard InChI Key | NEXDLSSYDDCZQY-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |

| Canonical SMILES | CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OC |

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Molecular Formula

4-Ethylphenyl 4-methoxybenzoate is systematically named (4-ethylphenyl) 4-methoxybenzoate, reflecting its ester linkage between 4-methoxybenzoic acid and 4-ethylphenol . Its molecular formula, C₁₆H₁₆O₃, corresponds to a monoisotopic mass of 256.1099 g/mol . The compound’s structure is defined by:

-

A 4-methoxybenzoate moiety (C₈H₇O₃⁻) featuring a methoxy group at the para position.

Table 1: Key Identifiers of 4-Ethylphenyl 4-Methoxybenzoate

Physicochemical Properties

Thermal and Physical Constants

The compound exhibits a density of 1.115 g/cm³ and a boiling point of 391.4°C at standard atmospheric pressure . Its flash point, indicative of flammability, is 165.1°C, classifying it as combustible under specific conditions . Notably, melting point data remain unreported in available literature, suggesting stability in liquid or amorphous solid states at room temperature .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The ester is typically synthesized via Fischer esterification or Steglich esterification:

-

Fischer Method: 4-Methoxybenzoic acid reacts with 4-ethylphenol under acidic catalysis (e.g., H₂SO₄) at elevated temperatures .

-

Steglich Method: Carbodiimide-mediated coupling (e.g., DCC/DMAP) enhances yield and purity, particularly for sensitive substrates .

Reaction Scheme:

Industrial Optimization

Scalable production employs continuous-flow reactors to optimize heat transfer and reduce side reactions. Automated purification systems (e.g., chromatography or distillation) ensure consistency, though industrial protocols remain proprietary .

Applications in Research and Industry

Organic Synthesis Intermediate

The compound serves as a precursor for:

-

Liquid crystal polymers: Its rigid aromatic structure enhances thermal stability in mesophases .

-

Pharmaceutical intermediates: Functionalization of the benzoate moiety enables drug candidate synthesis .

Biological Studies

While direct biological activity is undocumented, structural analogs (e.g., sulfonamide derivatives) exhibit enzyme inhibitory effects, suggesting potential for targeted drug design .

| Parameter | Recommendation | Source |

|---|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat | |

| First Aid (Skin Contact) | Wash with soap/water for 15 min | |

| Storage | Tightly sealed, dry, ventilated |

Environmental Impact

No ecotoxicity data are available, but its low water solubility suggests minimal aquatic bioaccumulation . Disposal via incineration or authorized waste facilities is advised .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume